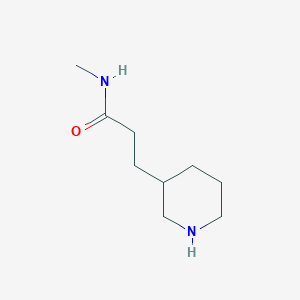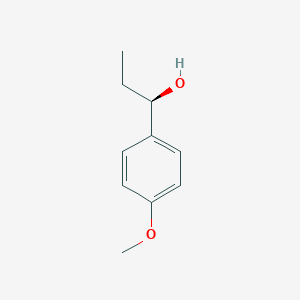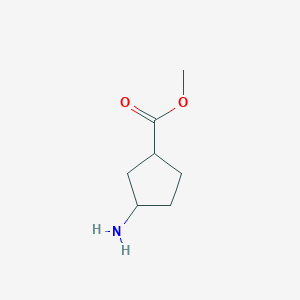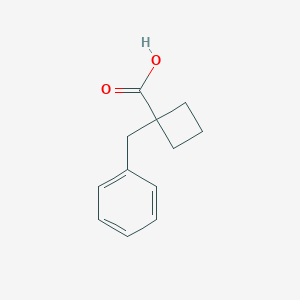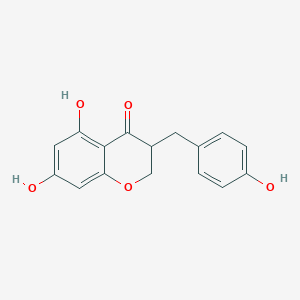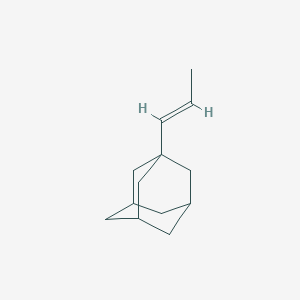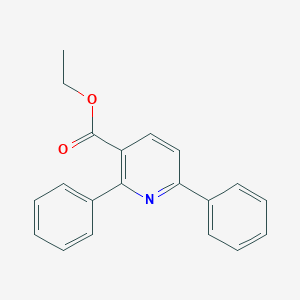
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester
Übersicht
Beschreibung
“2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains two phenyl groups (C6H5) attached to the 2 and 6 positions of the pyridine ring. The 3 position of the ring is attached to a carboxylic acid ethyl ester group (COOC2H5) .
Molecular Structure Analysis
The molecular structure of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would be based on the structures of its constituent parts. The pyridine ring is a planar, aromatic ring system, similar to benzene. The phenyl groups are also planar and aromatic. The ester group has a planar structure around the carbonyl (C=O) and a tetrahedral structure around the ether (C-O-C) part .Chemical Reactions Analysis
As an aromatic compound, “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” could undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester” would depend on its exact structure. Factors influencing its properties could include its aromaticity, the polarity of the ester group, and steric effects from the phenyl groups .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2,6-diphenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGOYZNBGAGZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


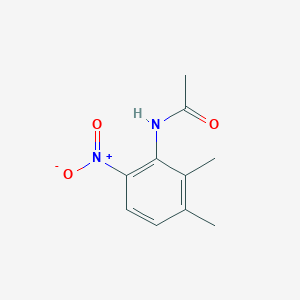
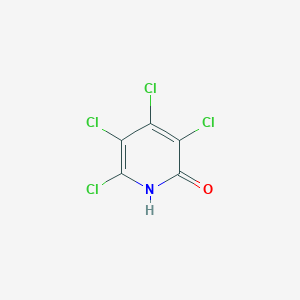
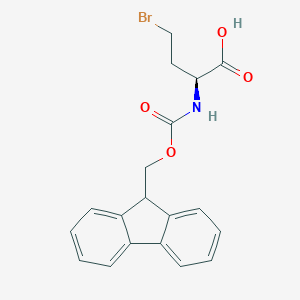
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
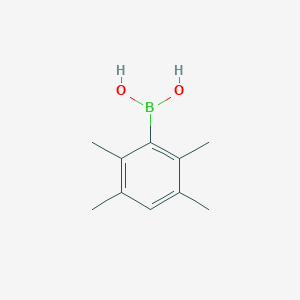
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
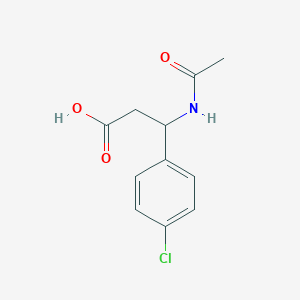
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
